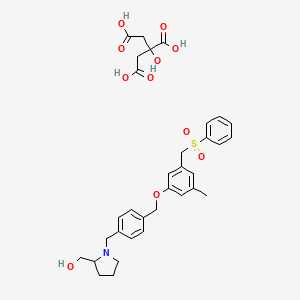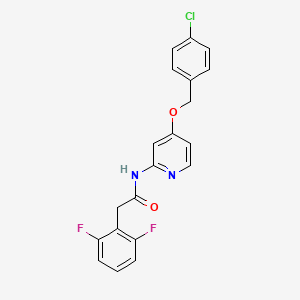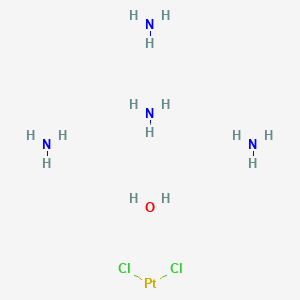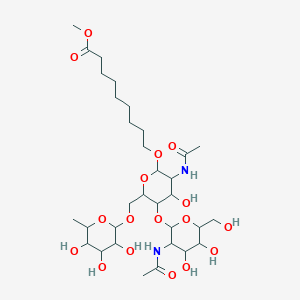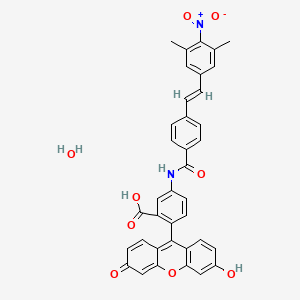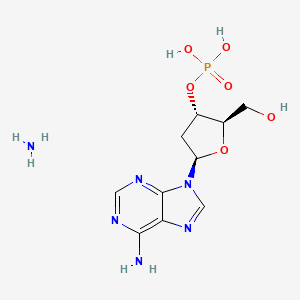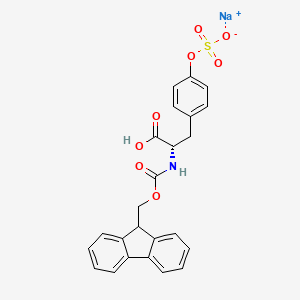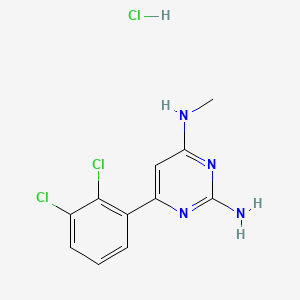
TH287 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TH 287 Hydrochlorid ist ein potenter und selektiver Inhibitor des Enzyms MTH1 (Nudix-Hydrolase 1). Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihrer Fähigkeit, DNA-Schäden und Zytotoxizität in Krebszellen durch die Einarbeitung oxidierter Desoxyribonukleosidtriphosphate in die DNA zu induzieren, erhebliche Aufmerksamkeit erregt .
Herstellungsmethoden
Die Synthese von TH 287 Hydrochlorid umfasst mehrere Schritte. Die Herstellungsmethode für die In-vivo-Formel beinhaltet das Auflösen der Hauptlösung in Dimethylsulfoxid, gefolgt vom Mischen mit Polyethylenglykol 300, Tween 80 und deionisiertem Wasser . Industrielle Produktionsmethoden umfassen typischerweise ähnliche Schritte, jedoch in größerem Maßstab, um eine hohe Reinheit und Konsistenz zu gewährleisten.
Vorbereitungsmethoden
The synthesis of TH 287 hydrochloride involves several steps. The preparation method for in vivo formula includes dissolving the main solution in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and consistency.
Analyse Chemischer Reaktionen
TH 287 Hydrochlorid durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit oxidierten Desoxyribonukleosidtriphosphaten betreffen. Diese Reaktionen führen zur Einarbeitung dieser oxidierten Moleküle in die DNA, was zu DNA-Schäden und Zytotoxizität führt . Häufig verwendete Reagenzien in diesen Reaktionen sind Dimethylsulfoxid, Polyethylenglykol und Tween 80 . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind geschädigte DNA-Stränge, die letztendlich zum Zelltod führen.
Wissenschaftliche Forschungsanwendungen
TH 287 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
TH 287 Hydrochlorid entfaltet seine Wirkung, indem es das Enzym MTH1 hemmt. Diese Hemmung verhindert, dass das Enzym oxidierte Desoxyribonukleosidtriphosphate hydrolysiert, was zu deren Einarbeitung in die DNA führt. Die Anhäufung dieser oxidierten Moleküle in der DNA verursacht DNA-Schäden, die Zytotoxizität und therapeutische Reaktionen in Krebszellen auslösen . Die molekularen Ziele, die an diesem Prozess beteiligt sind, umfassen MTH1 und die Pfade, die mit der DNA-Reparatur und dem Zelltod zusammenhängen .
Wirkmechanismus
TH 287 hydrochloride exerts its effects by inhibiting the enzyme MTH1. This inhibition prevents the enzyme from hydrolyzing oxidized deoxynucleoside triphosphates, leading to their incorporation into DNA. The accumulation of these oxidized molecules in DNA causes DNA damage, which triggers cytotoxicity and therapeutic responses in cancer cells . The molecular targets involved in this process include MTH1 and the pathways related to DNA repair and cell death .
Vergleich Mit ähnlichen Verbindungen
TH 287 Hydrochlorid ist einzigartig in seiner hohen Selektivität und Potenz gegenüber MTH1. Ähnliche Verbindungen umfassen:
Daunorubicin-Hydrochlorid: Ein Anthracyclin-Aminoglykosid-Zytostatikum, das die DNA-Replikation und -Reparatur hemmt.
Gemcitabin: Ein synthetisches Cytosin-Nukleosid-Derivat und ein Inhibitor der DNA-Synthese.
Hydroxyharnstoff: Ein Zytostatikum, das die DNA-Synthese durch die Hemmung der Ribonukleosiddiphosphatreduktase hemmt.
Diese Verbindungen, obwohl sie ebenfalls die DNA-Synthese und -Reparatur anvisieren, unterscheiden sich in ihren spezifischen Mechanismen und Zielen, was die Einzigartigkeit von TH 287 Hydrochlorid in seiner selektiven Hemmung von MTH1 hervorhebt.
Eigenschaften
IUPAC Name |
6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4.ClH/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13;/h2-5H,1H3,(H3,14,15,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLIJWDQSUDCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
